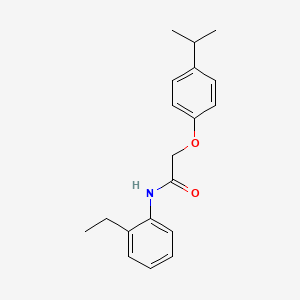

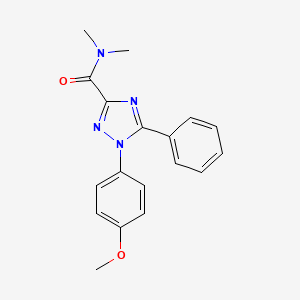

![molecular formula C26H26N4O B5541411 3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one" represents a class of dibenzo[b,e][1,4]diazepin-1-one derivatives, notable for their synthesis via dehydrative cyclization and potential pharmacological properties. These compounds are synthesized through a variety of methods, involving condensation and cyclization reactions, showcasing their structural diversity and potential for modification.

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-one derivatives often involves dehydrative cyclization of acylaminoanilino compounds with polyphosphoric acid or condensation and cyclization between specific diamines and aldehydes. Matsuo et al. (1986) and Cortéas et al. (2004) describe the synthesis of these compounds by utilizing different starting materials and cyclization agents, highlighting the versatility of their synthetic routes (Matsuo, Yoshida, Ohta, & Tanaka, 1986) (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dibenzo[b,e][1,4]diazepin-1-one core, substituted at specific positions to yield a variety of derivatives. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly employed to corroborate the structures of the synthesized compounds, as detailed by Cortéas Cortéas et al. (2002) (Cortéas Cortéas, Sanabria, & García Mellado, 2002).

Chemical Reactions and Properties

These dibenzo[b,e][1,4]diazepin-1-one derivatives undergo various chemical reactions, including novel rearrangements under specific conditions, as demonstrated by Cairns et al. (2002). Their reactivity is influenced by the nature of the substituents on the core structure, enabling the exploration of novel chemical transformations (Cairns, Clarkson, Hamersma, & Rae, 2002).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including compounds similar to the one mentioned, often involves dehydrative cyclization processes. For example, Matsuo et al. (1985) described the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones through cyclization of acylaminoanilino cyclohexenones with polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Chemical Reactions and Derivatives : Cortés et al. (2007) demonstrated an efficient synthesis to obtain new derivatives with potential biological and pharmacological activity, showcasing the versatility of dibenzo[b,e][1,4]diazepin-1-ones in synthesizing compounds with diverse biological applications (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Potential Biological Activities

Pharmacological Activities : New derivatives have been synthesized with potential activities in the central nervous system, including anticonvulsant and schizophrenia treatment potentials. The structural variations introduced into the dibenzo[b,e][1,4]diazepin-1-one core aim to explore therapeutic avenues beyond traditional applications (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized a series of dibenzo[b,e][1,4]diazepin-1-yl derivatives and evaluated them for antimicrobial and anticancer activities, highlighting the potential of these compounds in addressing various diseases. The study emphasizes the importance of structural modifications for enhancing biological effectiveness (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).

Spectroscopic and Analytical Studies

Mass Spectral Studies : Arellano et al. (1982) investigated the mass spectral fragmentation patterns of dibenzo[b,e][1,4]diazepin-1-ones, providing insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the molecular basis of their potential biological activities (Arellano, Martínez, & Cortés, 1982).

Propiedades

IUPAC Name |

9-[4-(dimethylamino)phenyl]-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O/c1-30(2)20-9-7-17(8-10-20)19-15-23-25(24(31)16-19)26(18-11-13-27-14-12-18)29-22-6-4-3-5-21(22)28-23/h3-14,19,26,28-29H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMFUQLIZSFCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

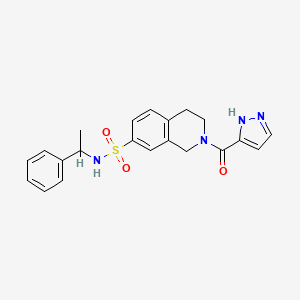

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

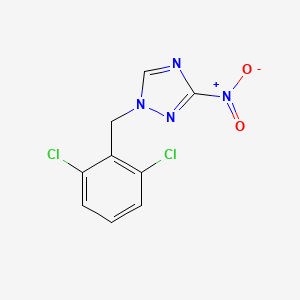

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

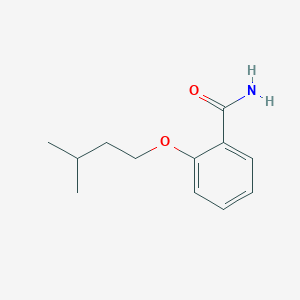

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)